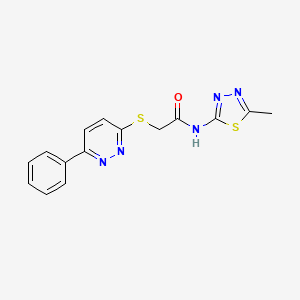
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13N5OS2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of this compound is C13H13N7S2, with a molecular weight of approximately 331.42 g/mol. This compound features a thiadiazole ring and a pyridazine moiety, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 6-phenylpyridazine derivatives through thioacetylation methods. Variations in synthesis protocols can lead to different biological activities based on structural modifications.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 16 |
| N-(5-methyl-1,3,4-thiadiazol) | S. aureus | 18 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various in vivo models. For example, studies demonstrated that it significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . The proposed mechanism involves inhibition of pro-inflammatory cytokines and stabilization of lysosomal membranes.
Cytotoxicity and Anticancer Potential
There is emerging evidence that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Molecules evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The results indicated that the compound exhibited a notable inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria . -
Anti-inflammatory Research :
In another study focusing on anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling at doses comparable to traditional NSAIDs . -
Cytotoxicity Assessment :
A recent investigation assessed the cytotoxic effects of various pyridazine-thiadiazole hybrids on human cancer cell lines. The findings revealed that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-17-20-15(23-10)16-13(21)9-22-14-8-7-12(18-19-14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLTHMGXRHQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













